molecular formula C19H17N5O2 B2446848 ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate CAS No. 306278-66-0

ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate

Cat. No.: B2446848
CAS No.: 306278-66-0
M. Wt: 347.378
InChI Key: PEUBVNMMBKQHNJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound belonging to the class of quinoxalines. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and anticancer properties

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with specific molecular targets. It can bind to DNA or proteins, disrupting their normal function and leading to cell death in the case of cancer cells . The compound may also inhibit key enzymes or signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple molecular targets makes it a versatile compound in scientific research .

Biological Activity

Ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate, a compound with the CAS number 306278-66-0, belongs to the quinoxaline family of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

  • Molecular Formula : C19H17N5O2
  • Molecular Weight : 347.37 g/mol
  • CAS Number : 306278-66-0

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. This compound has shown promising results in various studies.

Case Studies and Research Findings

  • In Vitro Studies :
    • In a study evaluating multiple quinoxaline derivatives against various cancer cell lines, this compound demonstrated significant growth inhibition. Specifically, it showed an IC50 value of approximately 0.126 µM against HeLa cells, indicating potent anticancer activity compared to doxorubicin (IC50 = 3.23 µg/mL) .
    • Another study highlighted that compounds similar to ethyl 2-amino-1-(4-aminophenyl)-1H-pyrrolo[2,3-b]quinoxaline exhibited IC50 values in the low micromolar range against HCT116 and MCF-7 cell lines .
  • Mechanisms of Action :
    • The anticancer effects are attributed to several mechanisms, including the induction of apoptosis and disruption of cell cycle progression. The presence of electron-donating groups in the structure enhances activity by stabilizing reactive intermediates that induce oxidative stress in cancer cells .
    • The compound also acts as an inhibitor of thioredoxin reductase (TrxR), a key enzyme involved in maintaining cellular redox balance, further contributing to its anticancer properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its SAR:

Substituent Effect on Activity Notes
Electron-donating groups (e.g., -OCH3)Increase activityStabilizes reactive intermediates
Electron-withdrawing groups (e.g., -Cl)Decrease activityReduces nucleophilicity
Aromatic substitutionsVariable effectsDepends on position and type of substituent

The presence of an amino group at the 2-position and a carboxylate at the 3-position is critical for enhancing the compound's interaction with biological targets.

Properties

IUPAC Name

ethyl 2-amino-1-(4-aminophenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-2-26-19(25)15-16-18(23-14-6-4-3-5-13(14)22-16)24(17(15)21)12-9-7-11(20)8-10-12/h3-10H,2,20-21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUBVNMMBKQHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC=C(C=C4)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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